molecular formula C17H19N3O4S B215487 4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B215487
M. Wt: 361.4 g/mol
InChI Key: BCDBLMCTLZLJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BB-1101 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

BB-1101 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BB-1101 has been shown to inhibit the growth of cancer cells by targeting the histone deacetylase (HDAC) enzyme. Inflammation research has shown that BB-1101 can reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. In neurological disorders, BB-1101 has been studied for its potential to enhance memory and cognitive function.

Mechanism of Action

BB-1101 works by inhibiting the activity of specific enzymes in the body. In cancer research, BB-1101 inhibits the HDAC enzyme, which is involved in the regulation of gene expression. By inhibiting HDAC, BB-1101 can increase the expression of genes that promote cell death and inhibit the growth of cancer cells. In inflammation research, BB-1101 inhibits the COX-2 enzyme, which is involved in the production of prostaglandins that cause inflammation. By inhibiting COX-2, BB-1101 can reduce inflammation in the body. In neurological disorders, BB-1101 enhances memory and cognitive function by increasing the expression of genes involved in synaptic plasticity.
Biochemical and Physiological Effects:
BB-1101 has been shown to have various biochemical and physiological effects in the body. In cancer research, BB-1101 can induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BB-1101 can reduce the production of pro-inflammatory cytokines and prostaglandins. In neurological disorders, BB-1101 can enhance synaptic plasticity and improve memory and cognitive function.

Advantages and Limitations for Lab Experiments

BB-1101 has several advantages for lab experiments, including its specificity for HDAC and COX-2 enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer and inflammation. However, BB-1101 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BB-1101. In cancer research, BB-1101 can be studied in combination with other chemotherapeutic agents to enhance its anticancer effects. In inflammation research, BB-1101 can be studied for its potential to reduce inflammation in chronic inflammatory diseases. In neurological disorders, BB-1101 can be studied for its potential to enhance memory and cognitive function in aging and neurodegenerative diseases.
In conclusion, BB-1101 is a chemical compound that has gained attention in the field of scientific research for its potential therapeutic applications. This paper has discussed the synthesis method of BB-1101, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. BB-1101 has shown promise in cancer, inflammation, and neurological disorders research, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

BB-1101 can be synthesized through a multistep reaction involving the condensation of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with butyric anhydride to form 4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide.

properties

Product Name

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C17H19N3O4S/c1-2-3-16(21)19-13-6-4-12(5-7-13)17(22)20-14-8-10-15(11-9-14)25(18,23)24/h4-11H,2-3H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24)

InChI Key

BCDBLMCTLZLJGK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.